Bromohydroquinone
Overview
Description
Bromohydroquinone is an organic compound with the molecular formula C6H5BrO2 . It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromohydroquinone can be synthesized through several methods. One common method involves the bromination of hydroquinone. This reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroquinone with bromine in a suitable solvent. The reaction is carried out under controlled conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form bromobenzoquinone. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Bromobenzoquinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Scientific Research Applications
Bromohydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of bromohydroquinone involves its interaction with cellular components. It can inhibit mitochondrial respiration by blocking adenine nucleotide translocation, leading to reduced ATP production and cell death. This mechanism is of particular interest in studies related to cellular metabolism and toxicity.
Comparison with Similar Compounds
Hydroquinone: The parent compound of bromohydroquinone, lacking the bromine atom.
Chlorohydroquinone: A similar compound where the bromine atom is replaced by chlorine.
Dithis compound: A compound with two bromine atoms on the benzene ring.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-bromobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFDOIWRJDGBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060397 | |
Record name | 1,4-Benzenediol, 2-bromo- | |
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Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Acros Organics MSDS] | |
Record name | 2-Bromohydroquinone | |
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CAS No. |
583-69-7 | |
Record name | 2-Bromo-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |
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Record name | 2-Bromohydroquinone | |
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Record name | Bromohydroquinone | |
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Record name | 1,4-Benzenediol, 2-bromo- | |
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Record name | 1,4-Benzenediol, 2-bromo- | |
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Record name | Bromohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |
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Record name | BROMOHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromohydroquinone cause nephrotoxicity?
A1: this compound (BHQ) is metabolized in the liver to reactive metabolites, including glutathione conjugates. These conjugates are transported to the kidneys, where they are further metabolized by gamma-glutamyl transpeptidase (GGT) to toxic thiol metabolites. These metabolites can then cause renal proximal tubular necrosis by covalently binding to proteins, depleting glutathione levels, and disrupting mitochondrial function. [, , , , , ]
Q2: What is the role of glutathione in BHQ toxicity?
A2: Glutathione plays a dual role in BHQ toxicity. While it can initially detoxify BHQ by forming conjugates, these conjugates are ultimately converted into nephrotoxic metabolites within the kidney. Furthermore, BHQ exposure depletes glutathione levels in renal cells, leaving them more vulnerable to oxidative stress and damage. [, , , , ]
Q3: Does extracellular pH affect BHQ toxicity?
A3: Yes, research shows that acidic extracellular pH can ameliorate BHQ toxicity. This effect is attributed to altered BHQ biotransformation at lower pH. Specifically, acidic conditions seem to inhibit the oxidation of BHQ to the more toxic bromoquinone (BQ) and may even promote the reduction of BQ back to BHQ. []
Q4: Are there any protective agents against BHQ nephrotoxicity?
A4: Methimazole has shown protective effects against BHQ-induced nephrotoxicity in rats. This protection is believed to stem from its antioxidant properties, counteracting the oxidative stress induced by BHQ. Notably, this protection is not related to any interference with BHQ transport into the kidneys. []
Q5: What is the role of calpains in BHQ-induced cell death?
A5: Calpains, calcium-activated proteases, play a critical role in the late stages of BHQ-induced cell death. BHQ exposure triggers calcium influx and calpain activation, leading to further calcium influx and, eventually, cell death. Calpain inhibitors have demonstrated cytoprotective effects against BHQ and other nephrotoxicants. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H5BrO2, and its molecular weight is 189.01 g/mol. []
Q7: What are the major metabolites of this compound?
A7: BHQ is metabolized through various pathways. Key metabolites include glutathione conjugates, such as 2-bromo-3-(glutathion-S-yl)hydroquinone and 2-bromo-3,5-(diglutathion-S-yl)hydroquinone or 2-bromo-3,6-(diglutathion-S-yl)hydroquinone. These conjugates play a significant role in its nephrotoxicity. Additionally, debrominated metabolites like (2,5-dihydroxyphenyl)mercapturic acid have been identified, highlighting the complex metabolic fate of BHQ. [, ]
Q8: What spectroscopic data is available for this compound and its metabolites?
A8: Various spectroscopic techniques have been employed to characterize BHQ and its metabolites. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide insights into the structure, bonding, and vibrational modes of these molecules. [, , ]
Q9: What is the environmental impact of this compound?
A10: BHQ, as a halogenated aromatic compound, poses potential environmental risks. While specific ecotoxicological data might be limited, its structural similarity to other known environmental pollutants raises concerns about its persistence, bioaccumulation, and potential to disrupt aquatic ecosystems. Further research is needed to assess its full environmental impact. []
Q10: Is this compound found naturally?
A11: Yes, this compound and related prenylated bromohydroquinones are natural products found in the green calcareous alga Cymopolia barbata. These compounds are thought to act as chemical defenses against herbivores. [, , ]
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